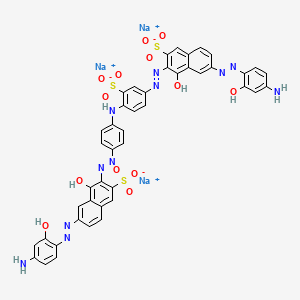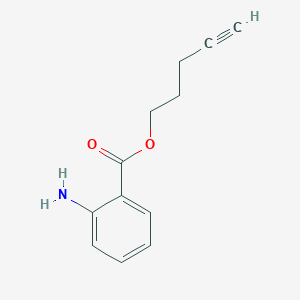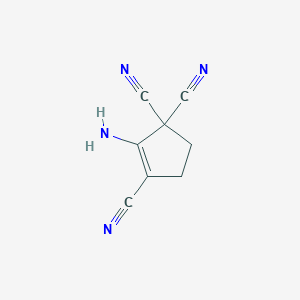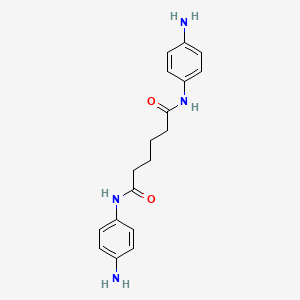
N,N'-Bis(4-aminophenyl)adipamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(4-aminophenyl)adipamide: is a chemical compound with the molecular formula C18H22N4O2 and a molar mass of 326.39 g/mol . . This compound is characterized by the presence of two amino groups attached to phenyl rings, which are further connected by an adipamide linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(4-aminophenyl)adipamide typically involves the reaction of 4-nitroaniline with adipoyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reduction step .
Industrial Production Methods: In industrial settings, the production of N,N’-Bis(4-aminophenyl)adipamide may involve large-scale batch processes where the reactants are combined in reactors equipped with temperature and pressure control systems. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Bis(4-aminophenyl)adipamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like or in acidic conditions.
Reduction: Reagents like in the presence of catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for halogenation.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of amino groups.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
N,N’-Bis(4-aminophenyl)adipamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of polymers and advanced materials.
Biology: Investigated for its potential as a cross-linking agent in protein and enzyme studies.
Medicine: Explored for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of high-performance plastics and resins.
Mécanisme D'action
The mechanism of action of N,N’-Bis(4-aminophenyl)adipamide involves its ability to form stable amide linkages with other molecules. This property makes it an effective cross-linking agent, allowing it to interact with various molecular targets and pathways. In biological systems, it can form covalent bonds with proteins and enzymes, potentially altering their structure and function .
Comparaison Avec Des Composés Similaires
- N,N’-Bis(4-aminophenyl)terephthalamide
- N,N’-Bis(4-aminophenyl)isophthalamide
- N,N’-Bis(4-aminophenyl)sebacamide
Comparison: N,N’-Bis(4-aminophenyl)adipamide is unique due to its specific adipamide linkage, which imparts distinct physical and chemical properties compared to its analogs. For instance, N,N’-Bis(4-aminophenyl)terephthalamide has a terephthalic acid backbone, leading to different reactivity and applications. Similarly, N,N’-Bis(4-aminophenyl)isophthalamide and N,N’-Bis(4-aminophenyl)sebacamide have different chain lengths and structures, affecting their performance in various applications .
Propriétés
Numéro CAS |
26179-35-1 |
|---|---|
Formule moléculaire |
C18H22N4O2 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
N,N'-bis(4-aminophenyl)hexanediamide |
InChI |
InChI=1S/C18H22N4O2/c19-13-5-9-15(10-6-13)21-17(23)3-1-2-4-18(24)22-16-11-7-14(20)8-12-16/h5-12H,1-4,19-20H2,(H,21,23)(H,22,24) |
Clé InChI |
HVCRWARLEIATFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Cyclopropyl-2-(2-isopropyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13792927.png)
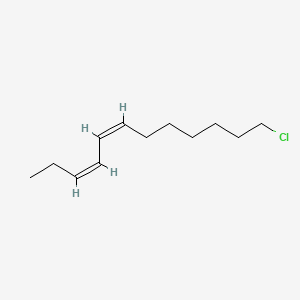
![2-[5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]-2-methylbutanoate](/img/structure/B13792942.png)
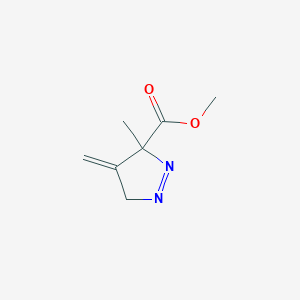
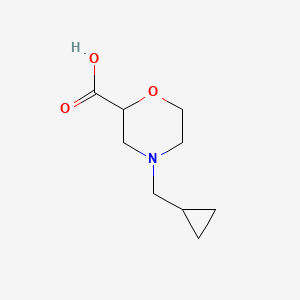
![Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]-](/img/structure/B13792951.png)
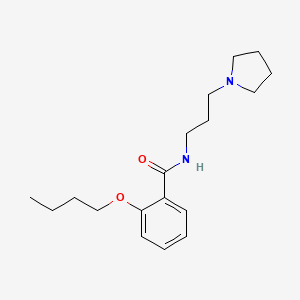

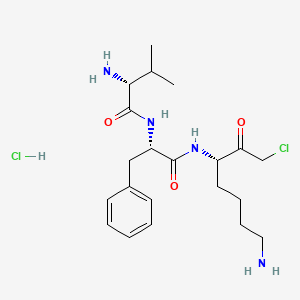
![2h-1,6-Methanofuro[2,3-d]pyrimidine](/img/structure/B13792974.png)
![N3,N3',N5,N5'-Tetrahydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxamide](/img/structure/B13792980.png)
